molecular formula C4H6Cl2N2S B1346905 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride CAS No. 59608-97-8

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride

Cat. No. B1346905
CAS RN: 59608-97-8
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Patent
US07618961B2

Procedure details

A solution of 1,3-dichloroacetone (25.4 g, 200 mmol) in acetone (100 mL) was stirred while a solution of thiourea (15.2 g, 200 mmol) in acetone (500 mL) was dropped in at a fairly rapid rate. A clear oil began to separate when the addition was about one quarter complete. The mixture stood over night during which time the oil solidified to a mass of white crystals. After decantation of the acetone, the solid was stirred with EtOH (200 mL). Insoluble material was filtered off and to the solution was petroleumether added. The product separated as an oil which solidified (18 g, 49%): MS (Ionspray, [M+H]+) m/z 148. Anal. Calcd. (found) for C4H5ClN2S.1 HCl: C, 26.0 (26.0)%; H, 3.3 (3.2)%; N, 15.1 (15.1)%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]([NH2:10])=[S:9]>CC(C)=O>[ClH:1].[Cl:1][CH2:2][C:3]1[N:7]=[C:8]([NH2:10])[S:9][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
15.2 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After decantation of the acetone, the solid was stirred with EtOH (200 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped in at a fairly rapid rate
CUSTOM
Type
CUSTOM
Details
to separate when
ADDITION
Type
ADDITION
Details
the addition
WAIT
Type
WAIT
Details
The mixture stood over night during which time
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off and to the solution
ADDITION
Type
ADDITION
Details
was petroleumether added
CUSTOM
Type
CUSTOM
Details
The product separated as an oil which

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.